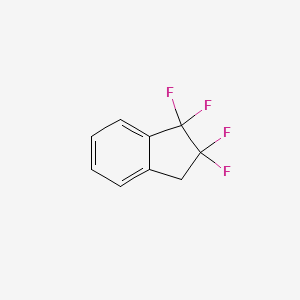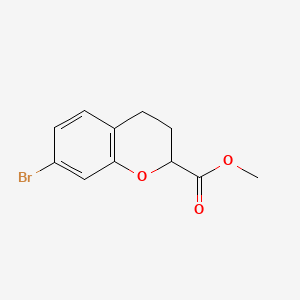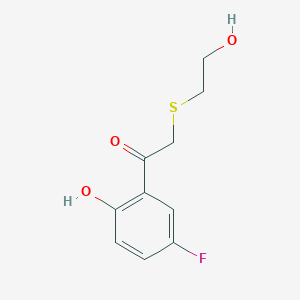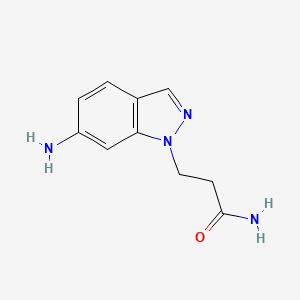![molecular formula C11H12N2 B13482545 2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
2-[(1-Aminocyclopropyl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Aminocyclopropyl)methyl]benzonitrile is an organic compound that features a benzonitrile group attached to a cyclopropylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Aminocyclopropyl)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a cyclopropylamine derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as nucleophilic substitution or cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(1-Aminocyclopropyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzonitrile ring or the cyclopropylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzonitrile ring.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted benzonitrile and cyclopropylamine derivatives.
科学的研究の応用
2-[(1-Aminocyclopropyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(1-Aminocyclopropyl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler analog with a nitrile group attached to a benzene ring.
2-Methylbenzonitrile: A methyl-substituted derivative of benzonitrile.
Cyclopropylamine: A compound featuring a cyclopropyl group attached to an amine.
Uniqueness
2-[(1-Aminocyclopropyl)methyl]benzonitrile is unique due to the presence of both a benzonitrile group and a cyclopropylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
2-[(1-aminocyclopropyl)methyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-10-4-2-1-3-9(10)7-11(13)5-6-11/h1-4H,5-7,13H2 |
InChIキー |
IHPZAOQMXABGOO-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CC=CC=C2C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)

![3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)

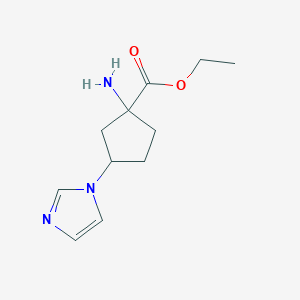
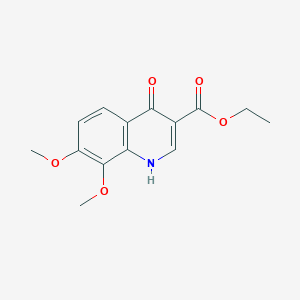
![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)

![Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13482524.png)
![1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13482527.png)
